molecular formula C14H14N4O3 B2387725 4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile CAS No. 1025145-35-0

4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile

Cat. No. B2387725
CAS RN: 1025145-35-0
M. Wt: 286.291
InChI Key: IKPYWESLCCQASP-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile (DNBH) is a nitrobenzimidazole compound and is a type of heterocyclic compound. It is a very important chemical intermediate and has been used in the synthesis of various pharmaceuticals and agrochemicals. DNBH has been studied extensively in the past few decades due to its unique properties and potential applications in the scientific research.

Scientific Research Applications

4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile has been used in a wide range of scientific research applications. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers, dyes, and other materials. This compound has been used as a catalyst in the synthesis of various organic compounds, and as a reagent in the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile is not fully understood. However, it is believed that the nitro group of the compound is responsible for its reactivity. The nitro group is believed to be the active site of the compound, and it is believed to react with organic molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that the compound may have a variety of effects on the body. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties in laboratory tests.

Advantages and Limitations for Lab Experiments

The advantages of using 4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile for laboratory experiments include its high reactivity and its ability to form different products. The compound is also relatively inexpensive and easy to obtain. However, the compound is also toxic and should be handled with care.

Future Directions

The future of 4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile is promising, as the compound has potential applications in a wide range of scientific research. Possible future directions include further research into the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of various organic compounds. Additionally, further research into the mechanism of action of this compound could lead to the development of new and more efficient syntheses of the compound. Finally, the potential of this compound as a catalyst in the synthesis of various organic compounds could be explored further.

Synthesis Methods

The most commonly used method for the synthesis of 4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile is the nitration of 4,4-dimethyl-3-oxopentanenitrile with aqueous nitric acid. The reaction is carried out at room temperature and the product is obtained in high yields. The reaction is generally carried out in the presence of an acid catalyst, such as sulfuric acid, to improve the reaction rate.

properties

IUPAC Name

(Z)-3-hydroxy-4,4-dimethyl-2-(6-nitro-1H-benzimidazol-2-yl)pent-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-14(2,3)12(19)9(7-15)13-16-10-5-4-8(18(20)21)6-11(10)17-13/h4-6,19H,1-3H3,(H,16,17)/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIJKPMXKLVEJR-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C(C#N)C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C(\C#N)/C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-])/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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